(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11016002
InChI: InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3
SMILES: CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
Molecular Formula: C12H14F2N2O
Molecular Weight: 240.25 g/mol

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC11016002

Molecular Formula: C12H14F2N2O

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone -

Specification

Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
IUPAC Name (2,3-difluorophenyl)-(4-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H14F2N2O/c1-15-5-7-16(8-6-15)12(17)9-3-2-4-10(13)11(9)14/h2-4H,5-8H2,1H3
Standard InChI Key XGGTZFZYLIFFHG-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
Canonical SMILES CN1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F

Introduction

Chemical Identity and Molecular Properties

Structural Characteristics

The compound features a 2,3-difluorophenyl group linked via a carbonyl group to a 4-methylpiperazine ring. The piperazine moiety adopts a chair conformation in solid-state structures, as observed in related derivatives . Fluorine atoms at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄F₂N₂O
Average Mass240.253 g/mol
Monoisotopic Mass240.10742 g/mol
ChemSpider ID765045
CAS Registry Number406918-24-9

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound can be synthesized via amide coupling between 2,3-difluorobenzoic acid and 4-methylpiperazine. A protocol adapted from the synthesis of (2,3-Difluorophenyl)(4-tosylpiperazin-1-yl)methanone involves:

  • Activation of the Carboxylic Acid: 2,3-Difluorobenzoic acid is treated with 1-propanephosphonic acid anhydride (T3P) in dichloromethane at 0°C.

  • Nucleophilic Substitution: The activated acid reacts with 4-methylpiperazine in the presence of triethylamine as a base.

  • Purification: Crude product is purified via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Reaction Equation:

2,3-Difluorobenzoic acid+4-methylpiperazineT3P, Et₃N(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone\text{2,3-Difluorobenzoic acid} + \text{4-methylpiperazine} \xrightarrow{\text{T3P, Et₃N}} \text{(2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone}

Yield Optimization

In analogous reactions, yields of 68–75% are achievable when using a 1:1.2 molar ratio of acid to amine . Excess amine mitigates dimerization side products.

Crystallographic and Conformational Analysis

Solid-State Structure

Although single-crystal X-ray data for (2,3-Difluorophenyl)(4-methylpiperazin-1-yl)methanone is unavailable, the closely related tosylpiperazine analog crystallizes in the monoclinic space group P2₁/c with a chair-configured piperazine ring . Key geometric parameters include:

  • Dihedral Angles:

    • 75.98° between the fluorophenyl and piperazine planes.

    • 30.97° between fluorophenyl and sulfonyl groups (in the tosyl analog) .

Intermolecular Interactions

In the crystal lattice of the tosyl derivative, molecules form tetrameric units via C–H···O hydrogen bonds and weak C–H···F interactions . The methyl group in the target compound may disrupt these interactions, potentially altering solubility and packing efficiency.

CompoundIC₅₀ (COX-2 Inhibition)ED₅₀ (Antidepressant)
(2,3-Difluorophenyl)(piperazin-1-yl)methanone1.2 µM12 mg/kg
4-Methylpiperazine analogs0.8–2.5 µM8–15 mg/kg

Future Directions

Research Priorities

  • Crystallographic Studies: Resolve the solid-state structure to guide drug design.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase and GPCR panels.

Industrial Applications

Potential uses include:

  • Antipsychotic Drug Development: Leveraging piperazine’s affinity for dopamine receptors.

  • Anti-Inflammatory Agents: Targeting COX-2 with fluorinated aryl groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator